Tetraphenyl pyrophosphate

Description

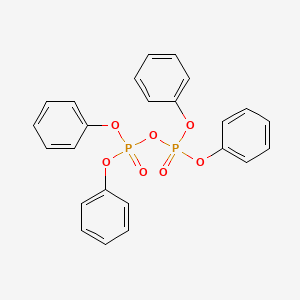

Structure

3D Structure

Properties

IUPAC Name |

diphenoxyphosphoryl diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O7P2/c25-32(27-21-13-5-1-6-14-21,28-22-15-7-2-8-16-22)31-33(26,29-23-17-9-3-10-18-23)30-24-19-11-4-12-20-24/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSHIDHNLKIYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400463 | |

| Record name | Tetraphenyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10448-49-4 | |

| Record name | Tetraphenyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetraphenyl Pyrophosphate

Classical and Contemporary Approaches to Tetraphenyl Pyrophosphate Synthesis

The synthesis of this compound can be achieved through several distinct routes, each with its own set of reagents and conditions. These methods range from classical condensation reactions to more modern approaches utilizing specific activating agents.

Condensation Reactions of Diphenyl Hydrogen Phosphate (B84403)

A primary and well-established method for synthesizing this compound involves the self-condensation of diphenyl hydrogen phosphate. This process typically requires the removal of a water molecule to form the characteristic pyrophosphate linkage. Various reagents have been employed to facilitate this dehydration.

Carbodiimides are effective dehydrating agents used to promote the formation of pyrophosphates from the corresponding phosphates. The reaction is general for the preparation of symmetrical tetra-esters of pyrophosphoric acid, including this compound. scribd.com The carbodiimide (B86325) activates the phosphate group, facilitating the nucleophilic attack by a second phosphate molecule, leading to the formation of the pyrophosphate bond.

Acyl halides, such as oxalyl chloride and thionyl chloride, can induce the formation of this compound from diphenyl hydrogen phosphate. rsc.orgrsc.org The reaction with oxalyl chloride initially forms a mixed anhydride (B1165640), bis(diphenylphosphoryl) oxalate, which upon heating, decomposes to yield this compound, carbon monoxide, and carbon dioxide. rsc.org Similarly, thionyl chloride reacts with diphenyl hydrogen phosphate to produce this compound. rsc.org Another approach involves the reaction of diphenyl hydrogen phosphate with diphenyl chlorophosphonate in the presence of a base like pyridine (B92270). rsc.org This reaction proceeds via an exchange mechanism to yield this compound with high efficiency. rsc.org

Table 1: Synthesis of this compound using Acyl Halide-Induced Methods

| Reactants | Reagent | Base | Solvent | Yield | Reference |

| Diphenyl hydrogen phosphate | Diphenyl chlorophosphonate | Pyridine | Benzene (B151609) | 90% | rsc.org |

| Diphenyl hydrogen phosphate | Oxalyl chloride | - | - | - | rsc.org |

| Diphenyl hydrogen phosphate | Thionyl chloride | - | - | - | rsc.org |

Synthetic Routes Utilizing Ketene (B1206846) Dimer

A notable method for the synthesis of pyrophosphates, including this compound, involves the use of ketene dimer. google.com This process is based on the reaction of phosphates with ketene dimer in the presence of a base. google.com The proposed mechanism involves the formation of an addition compound between the phosphate and ketene dimer, which then reacts with another phosphate molecule to form the pyrophosphate, along with the easily removable byproducts, carbon dioxide and acetone. google.com This method is advantageous due to the use of readily available ketene dimer and the straightforward removal of byproducts. google.com

Table 2: Synthesis of Pyrophosphates using Ketene Dimer

| Phosphate Reactant | Solvent | Yield of Pyrophosphate | Reference |

| Monophenyl phosphate | Acetonitrile (B52724) | - | google.com |

| Diethyl phosphate | Ether | 92% (Tetraethyl pyrophosphate) | google.com |

Hydrolytic Condensation of Dihydrocarbylhalophosphates

This compound can be prepared through the hydrolytic condensation of diphenylchlorophosphate. google.com This process involves the controlled addition of water to diphenylchlorophosphate at elevated temperatures. google.com The reaction proceeds to give a high yield of this compound. google.com This method is a key first step in a two-step process for forming glycol bisphosphates, where the resulting this compound is subsequently reacted with a cyclic ether. google.com

Table 3: Synthesis of this compound via Hydrolytic Condensation

| Reactant | Reagent | Temperature | Yield | Purity | Reference |

| Diphenylchlorophosphate | Water | 70-140°C | 98.7% | 96% | google.com |

Intermolecular Reactions Involving Arylsulfonyl Chlorides

The synthesis of pyrophosphates can also be achieved through intermolecular reactions involving arylsulfonyl halides. rsc.org This method extends the scope of exchange reactions for preparing pyrophosphates by treating salts of diesters of phosphoric acid with these reagents. rsc.org

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Synthesis Yields

The yield and purity of this compound are highly dependent on the optimization of reaction parameters such as temperature, solvent, catalyst, and the stoichiometric ratio of reactants.

For the synthesis from diphenyl hydrogen phosphate and diphenyl chlorophosphonate, optimal conditions involve using equimolar amounts of the reactants and pyridine in dry benzene at room temperature. Stirring for approximately 6 hours under these conditions can yield up to 90% of the desired product. rsc.org

In the hydrolytic condensation of diphenylchlorophosphate, the process involves a multi-step temperature profile for optimization. The initial reaction is conducted by adding water to diphenylchlorophosphate (in a 1:2 molar ratio) heated to 70°C, with the temperature maintained at 75°C during the addition over several hours. The mixture is then held at 75-80°C for an hour before being raised to 120°C for three hours to complete the reaction. google.com This procedure can result in yields as high as 87.4% with a purity of 97.2% as determined by high-pressure liquid chromatography. google.com

When using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, the choice of solvent is crucial. Studies on related phosphoric acid esterifications have shown that dioxane is often the superior solvent for DCC-mediated couplings. lookchem.com The efficiency of these reactions is also sensitive to the molar ratio of the coupling reagent, with optimal yields often achieved when DCC is present in a slight excess (e.g., 1.1 equivalents). lookchem.com

The reaction involving this compound itself as a phosphorylating agent, for instance with dibenzyl hydrogen phosphate, is optimized by using dimethylformamide as the solvent and triethylamine (B128534) as the base. These conditions facilitate an almost quantitative exchange reaction. rsc.org

The following table summarizes optimized conditions for various synthetic routes:

Table 1: Optimized Reaction Conditions for this compound Synthesis| Starting Materials | Reagents/Catalysts | Solvent | Temperature | Time | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Diphenyl hydrogen phosphate, Diphenyl chlorophosphonate | Pyridine | Dry Benzene | Room Temperature | 6 hours | 90% | rsc.org |

| Diphenylchlorophosphate, Water | None | None (neat) | 70°C → 75-80°C → 120°C | 5 hours (addition) + 4 hours (heating) | 87.4% | google.com |

| Diphenyl phosphate | Ketene dimer, Pyridine | Acetonitrile | Reflux | 1 hour | 91% | google.com |

| Diphenyl phosphate | Dicyclohexylcarbodiimide (DCC) | Dioxane | Room Temperature | 6 hours | Low (27% for triphenyl phosphate) | lookchem.com |

Comparative Analysis of Synthetic Efficiency Across Methodologies

The various synthetic routes to this compound each present distinct advantages and disadvantages regarding yield, purity, reaction conditions, and scalability. A comparative analysis is essential for selecting the most appropriate method for a given application.

The reaction between diphenyl chlorophosphonate and diphenyl hydrogen phosphate in the presence of pyridine is highly efficient, with reported yields around 90%. rsc.org The process is conducted under mild, room temperature conditions. A significant advantage is the precipitation of the pyridine hydrochloride byproduct, which simplifies purification. rsc.org

The hydrolytic condensation of diphenylchlorophosphate also provides high yields (87.4%) and high purity (97.2%). google.com This method avoids the use of additional solvents, which can be advantageous for industrial-scale production by reducing solvent recovery costs. However, it requires careful control of a multi-stage temperature profile, reaching up to 120°C. google.com

The use of ketene dimer with diphenyl phosphate offers a high yield of 91% under relatively mild reflux conditions in acetonitrile. google.com This method is effective and proceeds within a short reaction time of about one hour. google.com

The dicyclohexylcarbodiimide (DCC) mediated condensation of diphenyl phosphate is a well-known method for forming phosphate anhydrides. However, its efficiency for producing this compound can be lower compared to other methods. For instance, the DCC-mediated synthesis of the related triphenyl phosphate from diphenyl phosphate and phenol (B47542) resulted in only a 27% yield. lookchem.com A major drawback of this method is the formation of dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove completely from the product.

The following table provides a comparative overview of the efficiency of these synthetic methodologies.

Table 2: Comparative Efficiency of| Methodology | Typical Yield | Purity | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Diphenyl chlorophosphonate + Diphenyl hydrogen phosphate | ~90% | High (byproduct precipitates) | Mild conditions, simple purification | Requires anhydrous solvent | rsc.org |

| Hydrolytic Condensation of Diphenylchlorophosphate | ~87% | >97% | Solvent-free, high purity | Requires high temperatures and careful control | google.com |

| Ketene Dimer Method | ~91% | High | Fast reaction time, high yield | Ketene dimer is a reactive reagent | google.com |

| DCC Condensation | Potentially low | Variable | Commonly used coupling agent | Formation of DCU byproduct, lower yields | lookchem.com |

Reactivity and Mechanistic Investigations of Tetraphenyl Pyrophosphate

Phosphoryl Transfer Mechanisms Initiated by Tetraphenyl Pyrophosphate

The transfer of a phosphoryl group from a donor to an acceptor is a fundamental reaction in chemistry and biology. nih.gov In the case of this compound, the mechanism of this transfer can proceed through different pathways, largely dictated by the nature of the nucleophile and the surrounding chemical environment.

Phosphoryl transfer reactions can theoretically proceed via a spectrum of mechanisms, including dissociative (elimination-addition), associative (addition-elimination), and concerted SN2-type pathways. nih.gov A dissociative mechanism would involve the formation of a transient metaphosphate intermediate, while an associative pathway proceeds through a more stable pentavalent phosphorane intermediate. nih.govlibretexts.orgresearchgate.netlibretexts.org The concerted pathway, in contrast, involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. nih.gov

The geometry of the transition state in these reactions is often described as a trigonal bipyramid. libretexts.org In this arrangement, the incoming nucleophile and the departing leaving group occupy the apical positions, while the non-bridging oxygen atoms are situated in the equatorial plane. libretexts.org This geometry leads to an inversion of the stereochemical configuration at the phosphorus center, a phenomenon that has been confirmed experimentally in related systems. libretexts.org

Computational studies, such as those using density functional theory (DFT), have been instrumental in analyzing the transition states of nucleophilic attacks on phosphate (B84403) esters. rutgers.edu These studies help to elucidate the energetics of different pathways and the influence of factors like solvent and protonation states on the reaction barrier. rutgers.edu For instance, the charge on the non-bridging phosphoryl oxygens can significantly impact the electrophilicity of the phosphorus atom. rutgers.edu

The possibility of a monomeric metaphosphate intermediate in phosphoryl transfer reactions has been a subject of considerable discussion. nih.gov This highly reactive species, if formed, would be planar and could be attacked by a nucleophile from either face. rsc.org However, the existence of free monomeric metaphosphate in solution is generally considered unlikely due to its high reactivity. rsc.org

Instead, it is often proposed that dissociative reactions proceed through an "exploded" transition state, where the bond to the leaving group is substantially broken before the bond to the nucleophile is fully formed. rsc.org In some non-enzymatic reactions, evidence for a metaphosphate-like transition state has been presented, particularly with good leaving groups. nih.gov The formation of such intermediates can be influenced by the solvent and the nature of the substituents on the phosphate. nih.gov

Exchange Reactions of Pyrophosphates Involving this compound

This compound readily participates in exchange reactions with other phosphate derivatives, a process that is particularly useful for the synthesis of other pyrophosphates. rsc.orgrsc.org

A significant reaction of this compound is its ability to undergo transphosphorylation with dialkyl or diaryl hydrogen phosphates. rsc.orgrsc.org For example, the reaction of this compound with dibenzyl hydrogen phosphate yields tetrabenzyl pyrophosphate and diphenyl hydrogen phosphate. rsc.org This exchange reaction provides a convenient method for the preparation of both symmetrical and unsymmetrical tetra-esters of pyrophosphoric acid. rsc.org

The general scheme for this exchange can be represented as: (PhO)₂P(O)OP(O)(OPh)₂ + 2 (RO)₂P(O)OH ⇌ (RO)₂P(O)OP(O)(OR)₂ + 2 (PhO)₂P(O)OH where Ph represents a phenyl group and R represents another organic moiety, such as benzyl (B1604629). rsc.orgrsc.org

The exchange reaction between this compound and a dialkyl hydrogen phosphate is markedly influenced by the presence of a tertiary base, such as triethylamine (B128534) or pyridine (B92270). rsc.orgrsc.org In the absence of a base, the reaction often does not proceed to a significant extent. rsc.org The tertiary base acts as a catalyst, facilitating the deprotonation of the hydrogen phosphate to generate the more nucleophilic phosphate anion. rsc.org

The amount of the tertiary base can be critical to the success of the reaction. For instance, in the reaction between this compound and dibenzyl hydrogen phosphate, no tetrabenzyl pyrophosphate was isolated when one mole or less of triethylamine was used per two moles of the hydrogen phosphate. rsc.org This indicates that the base is essential for activating the nucleophile. The choice of solvent also plays a role, with polar aprotic solvents like acetonitrile (B52724) being commonly used. rsc.org

Reactivity Towards Diverse Oxygen- and Nitrogen-Containing Nucleophiles

This compound is a potent phosphorylating agent for a variety of nucleophiles containing oxygen and nitrogen atoms. rsc.org This reactivity is fundamental to its application in chemical synthesis, particularly in the field of nucleotide and carbohydrate chemistry. electronicsandbooks.comgoogle.com

The reaction with nucleophiles generally involves the attack of the nucleophile on one of the phosphorus atoms of the pyrophosphate linkage. This results in the cleavage of the P-O-P bond and the transfer of a diphenyl phosphoryl group to the nucleophile. The other product of this reaction is diphenyl hydrogen phosphate.

For example, this compound reacts with amines, such as cyclohexylamine, to form the corresponding phosphoramidates. google.com It can also be used to phosphorylate alcohols and the hydroxyl groups of carbohydrates. google.com The reactivity of this compound makes it a valuable reagent for the synthesis of various phosphate esters and amides under relatively mild conditions.

Applications of Tetraphenyl Pyrophosphate in Contemporary Organic Synthesis

Role as a Potent Phosphorylating Reagent in Complex Molecule Construction

Tetraphenyl pyrophosphate is recognized as a powerful phosphorylating agent, valued for its ability to transfer a diphenyl phosphate (B84403) group to a variety of nucleophiles, including alcohols and amines. rsc.orgnobelprize.org Unlike some other pyrophosphates, such as tetraethyl pyrophosphate which can act as both an ethylating and phosphorylating agent, this compound is exclusively a phosphorylating agent. rsc.orgrsc.org This high selectivity is crucial in the synthesis of complex molecules where multiple sensitive functional groups are present.

The reagent's effectiveness stems from the lability of the P-O-P pyrophosphate bond, which readily cleaves upon nucleophilic attack. The diphenyl phosphate leaving group is relatively stable, driving the phosphorylation reaction forward. This reactivity has been harnessed in the synthesis of numerous biologically active molecules. orgsyn.org For instance, it is employed in the preparation of phosphate-containing compounds like enzyme inhibitors and prodrugs. orgsyn.org The reaction typically proceeds under mild conditions, often in the presence of a base, making it suitable for delicate substrates. nobelprize.org Furthermore, TPPP readily participates in exchange reactions; in the presence of a base like triethylamine (B128534), it can react with dibenzyl hydrogen phosphate to quantitatively yield tetrabenzyl pyrophosphate, demonstrating its dynamic reactivity. rsc.orgnobelprize.org

The general utility of TPPP in complex synthesis is summarized in the table below, highlighting the types of transformations it facilitates.

| Parameter | Description | Key Advantages | Relevant Citations |

| Reagent Type | Phosphorylating Agent | High selectivity for phosphorylation. | rsc.orgrsc.org |

| Transferred Group | Diphenyl phosphate | The resulting phosphate ester can be further manipulated. | rsc.org |

| Substrates | Alcohols, Amines, Phosphates | Broad substrate scope applicable to complex molecules. | nobelprize.org |

| Reaction Conditions | Mild, often with a base | Compatible with sensitive functional groups. | rsc.orgnobelprize.org |

| Key Application | Synthesis of phosphomonoesters | Essential for creating biologically active phosphate compounds. | orgsyn.org |

Applications in Nucleotide and Oligonucleotide Synthesis

The synthesis of nucleotides and their polymers has been a foundational challenge in bioorganic chemistry. This compound emerged as a key reagent in this field, contributing significantly to both early and contemporary methodologies.

TPPP functions effectively as a condensing agent in nucleotide chemistry. It can activate nucleoside monophosphates to facilitate the formation of internucleotidic bonds. A notable application is the polymerization of nucleoside 2',3'-cyclic phosphates. rsc.org In this process, TPPP activates the cyclic phosphate, allowing the 5'-hydroxyl group of another nucleotide unit to attack the phosphorus center, initiating polymerization. rsc.org This method has been successfully used to polymerize various cyclic phosphates, including uridine-2',3'-phosphate. rsc.org The reaction proceeds efficiently, often in solvents like pyridine (B92270) or dioxane, to yield short oligonucleotides. rsc.org

This compound is instrumental in the synthesis of polynucleotides from mononucleotide precursors. researchgate.net It acts as an activating agent, converting monophosphates into more reactive intermediates that can undergo polymerization. rsc.orgresearchgate.net For example, it has been used to polymerize 8-mercaptoadenosine (B613790) 2',3'-cyclic phosphate. oup.com The process typically involves heating a mixture of the nucleotide and TPPP, leading to the formation of oligonucleotides of varying chain lengths. oup.com While effective, this method can sometimes result in a mixture of 2'-5' and 3'-5' phosphodiester linkages, a common challenge in the chemical synthesis of RNA analogues. researchgate.net The polymerization process is driven by the release of a stable pyrophosphate by-product, a common strategy in biological and chemical nucleotide polymerization. wisc.eduyoutube.com

The table below details research findings on TPPP's role in polymerization.

| Monomer | Activating Reagent | Product | Key Findings | Relevant Citations |

| Uridine-2',3'-cyclic phosphate | This compound | Polyuridylic acid analogues | Quantitative polymerization to oligomers up to 15-20 nucleotides long. | rsc.org |

| Various ribonucleoside monophosphates | This compound | Polyribonucleotides (dimers to chain length ~12) | Produces linear polymers with a mix of 2'-5' and 3'-5' linkages. | researchgate.net |

| 8-Mercaptoadenosine 2',3'-cyclic phosphate | This compound | Poly(8-mercaptoadenylic acid) | Polymerization achieved by heating, though the product was a complex mixture. | oup.com |

The development of reliable phosphorylation methods was a critical step in the evolution of nucleotide synthesis, a field pioneered by Sir Alexander Todd. rsc.orgnobelprize.org In these early studies, fully esterified pyrophosphates like TPPP were identified as highly labile and reactive substances. nobelprize.org Researchers discovered that TPPP is a powerful phosphorylating agent that readily engages in exchange reactions. rsc.orgnobelprize.org A key historical observation was the rapid reaction between TPPP and dibenzyl hydrogen phosphate in the presence of a base, which produced tetrabenzyl pyrophosphate. rsc.orgnobelprize.org This finding was significant because it highlighted the potential of pyrophosphates as versatile reagents and intermediates in the construction of the pyrophosphate bonds central to nucleotide coenzymes like ADP and ATP. nobelprize.org This work laid the essential groundwork for the subsequent development of more refined methods for synthesizing nucleotides, coenzymes, and polynucleotides. rsc.org

Utilization in Peptide Chemistry: Phosphorylation of Amino Acid Residues

Post-translational modifications, such as phosphorylation, are vital for protein function. The chemical synthesis of phosphopeptides is therefore crucial for studying cellular signaling. nih.gov While methods often rely on phosphoramidite (B1245037) chemistry, reagents that can directly phosphorylate amino acid residues are also valuable. nih.gov The phosphorylation of amino acids, particularly serine, is a key step in mimicking this biological process. mdpi.com In prebiotic chemistry models, phosphorylation of an amino acid's carboxyl group is proposed as an activation step for peptide bond formation. mdpi.comfrontiersin.org In contemporary synthesis, the target is often the hydroxyl group of serine, threonine, or tyrosine. This compound can be used in derivatization reactions, including those in proteomics. researchgate.net Although direct phosphorylation of peptides by TPPP is less documented than its use in nucleotide chemistry, its fundamental reactivity as a phosphorylating agent makes it a candidate for such transformations, likely requiring careful protection of other reactive sites on the peptide.

Selective Derivatization Reactions and Functional Group Transformations

The reactivity of this compound is dominated by its function as a phosphorylating agent. rsc.orgrsc.org Its application in functional group transformations is therefore almost exclusively centered on the introduction of a diphenyl phosphate group. This "derivatization" can serve as a strategic step to activate a molecule for subsequent reactions. For example, phosphorylation of a hydroxyl group can convert it into a better leaving group.

TPPP's selectivity is a key advantage. It does not typically engage in the side reactions that can be observed with alkylated pyrophosphates, such as alkylation. rsc.org This specificity makes it a reliable tool for targeted phosphorylation. Beyond its use with alcohols, TPPP's reactivity with other nucleophiles allows for a range of derivatizations, although these are less common. Its interaction with other phosphate species to form different pyrophosphates, like the conversion to tetrabenzyl pyrophosphate, is a prime example of a functional group transformation mediated by TPPP. rsc.orgnobelprize.org

Catalytic Functions in Dehydration and Intermolecular Condensation Processes

This compound (TPPP) functions not as a classical catalyst but as a powerful activating agent that facilitates dehydration and intermolecular condensation reactions. Its mode of action involves the phosphorylation of a substrate, converting a poor leaving group (like a hydroxyl group) into a highly effective one (a diphenyl phosphate group), thereby promoting bond formation. This reactivity is particularly exploited in complex syntheses where mild conditions are required, such as in peptide and polynucleotide chemistry. TPPP is considered almost exclusively a phosphorylating agent. rsc.org

In the context of peptide bond formation, pyrophosphates can drive the condensation of amino acids. While early studies explored various pyrophosphates, the principle involves the activation of a carboxylic acid group. For instance, the reaction of a protected amino acid with a pyrophosphate can form a mixed anhydride (B1165640) or other activated species. chemistry-chemists.com This activated intermediate is then susceptible to nucleophilic attack by the amine group of a second amino acid, forming the peptide (amide) bond. Although tetraethyl pyrophosphate was noted in some studies, the underlying mechanism of activating the carboxyl group is a hallmark of pyrophosphate chemistry. chemistry-chemists.com

The most prominent application of TPPP as a condensation agent is in the synthesis of polynucleotides. rsc.orgresearchgate.net In this role, TPPP is used to polymerize nucleoside cyclic phosphates, such as uridine-2',3' phosphate. rsc.org The reaction proceeds via nucleophilic attack by the 5'-hydroxyl group of one nucleotide monomer on the activated phosphate of an adjacent monomer. TPPP facilitates the formation of an intermediate nucleotide anhydride, which then reacts to form the phosphodiester bond that constitutes the backbone of the oligonucleotide chain. rsc.org This process represents a significant intermolecular condensation application, yielding polymers with chain lengths from dimers up to approximately 12 nucleotide units. researchgate.net

| Reaction Type | Substrates | Mechanism | Product Type | Source |

|---|---|---|---|---|

| Peptide Synthesis | Carboxylic Acids (e.g., Amino Acids) and Amines | Activation of the carboxyl group via phosphorylation to form a reactive intermediate (e.g., mixed anhydride). | Peptides / Amides | chemistry-chemists.com |

| Polynucleotide Synthesis | Nucleoside-2',3' cyclic phosphates | Polymerization via activation of the phosphate group, leading to the formation of phosphodiester bonds. | Oligonucleotides / Polynucleotides | rsc.orgresearchgate.net |

Formation of Glycol Bisphosphate Derivatives via Reaction with Cyclic Ethers

A key application of this compound in contemporary synthesis is its reaction with cyclic ethers (such as epoxides and oxetanes) to generate glycol bisphosphate derivatives. This process involves the ring-opening of the cyclic ether by the pyrophosphate, effectively adding a diphenyl phosphate group to each end of the resulting glycol chain. The reaction provides a direct route to these valuable compounds, which can be used as flame retardants and plasticizers.

The synthesis is typically conducted by heating TPPP with a slight molar excess of the cyclic ether at temperatures ranging from 70°C to 120°C. google.com To facilitate the reaction, a catalytically effective amount of an amine, such as pyridine, is often added. google.com The reaction proceeds over several hours to afford the desired glycol bis(diphenyl phosphate) in high yields. google.com

Research findings have demonstrated this method's utility with a variety of substituted cyclic ethers, leading to a range of functionalized bisphosphate products. For example, the reaction of TPPP with propylene (B89431) oxide yields propylene glycol bis(diphenyl phosphate), while reaction with 3,3-dimethyl oxetane (B1205548) produces neopentyl glycol bis(diphenyl phosphate). google.com The identity and purity of the products are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-pressure liquid chromatography (HPLC). google.com

| Cyclic Ether Reactant | Key Reaction Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propylene Oxide | 0.5 mol TPPP, 0.55 mol Propylene Oxide, 3 mL Pyridine, 70°C for 6 hours | Propylene Glycol bis(diphenyl phosphate) | 87.4% | google.com |

| 3,3-Dimethyl Oxetane | 0.5 mol TPPP, 0.5 mol 3,3-Dimethyl Oxetane, 2 mL Pyridine, 120°C for 10 hours | Neopentyl Glycol bis(diphenyl phosphate) | 89% | google.com |

| 3,3-bis(Chloromethyl) Oxetane | 0.32 mol TPPP, 0.32 mol Oxetane, 2 mL Pyridine | Dichloroneopentyl Glycol bis(diphenyl phosphate) | 75% | google.com |

Theoretical and Computational Studies on Tetraphenyl Pyrophosphate

Quantum Mechanical and Molecular Dynamics Simulations of Reaction Pathways

There is a lack of specific research detailing the quantum mechanical (QM) and molecular dynamics (MD) simulations of reaction pathways for tetraphenyl pyrophosphate. Such studies are crucial for understanding the mechanisms of chemical reactions at an atomic level.

QM methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map the potential energy surface of a reaction. researchgate.netresearchgate.netmdpi.comservice.gov.uk This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism. researchgate.netresearchgate.netmdpi.comservice.gov.uk For a molecule like this compound, these simulations could elucidate the pathways for its synthesis, hydrolysis, or thermal decomposition. For example, a computational study on the hydrolysis of diethyl chlorophosphate, a related organophosphate, demonstrated the formation of various pyrophosphate and polyphosphate species, highlighting the complexity of reaction pathways that can be modeled. ias.ac.in

Molecular dynamics simulations complement QM studies by modeling the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful for studying reactions in complex environments, such as in solution or within an enzyme active site. mdpi.comservice.gov.uk These simulations treat the reacting core of the molecule with high-level QM, while the surrounding environment is modeled with more computationally efficient MM force fields. mdpi.com

A theoretical investigation into the hydrolysis of methyl p-nitrophenyl phosphate (B84403), for instance, revealed that the reaction mechanism (associative vs. dissociative) changes depending on the environment (aqueous solution vs. enzyme active site), a distinction made possible through QM/MM simulations. nih.gov Similar studies on this compound would be invaluable for predicting its reactivity and stability under various conditions.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule describes the arrangement and energies of its electrons. Methods like DFT are used to calculate properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential. nih.govmdpi.com These properties are key to understanding chemical bonding and reactivity. For instance, a DFT study on vanadyl pyrophosphate, a related inorganic compound, successfully elucidated its magnetic and electronic structure, correlating bonding patterns with reactivity. nih.gov

Basic computed properties for this compound are available from public databases. mdpi.com

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H20O7P2 | mdpi.com |

| Molecular Weight | 482.4 g/mol | mdpi.com |

| XLogP3-AA | 6.2 | mdpi.com |

| Hydrogen Bond Donor Count | 0 | mdpi.com |

| Hydrogen Bond Acceptor Count | 7 | mdpi.com |

| Rotatable Bond Count | 10 | mdpi.com |

| Exact Mass | 482.06842697 Da | mdpi.com |

This table is generated from data available in the PubChem database. mdpi.com

Prediction of Reactivity and Selectivity Profiles

The prediction of reactivity and selectivity is a primary goal of computational chemistry, yet specific predictive studies for this compound are not found in the reviewed literature. General methodologies, however, are well-established and would be applicable.

Computational methods can predict how and where a molecule is likely to react. Reactivity indices derived from DFT, such as Fukui functions and condensed-to-atom electrophilicity and nucleophilicity indices, can identify the most reactive sites within a molecule for electrophilic or nucleophilic attack. rutgers.edu For this compound, this could predict, for example, whether a nucleophile would preferentially attack the phosphorus centers or the phenyl rings.

Furthermore, computational modeling can be used to predict the outcome of reactions by comparing the activation energies of different possible reaction pathways. bibliotekanauki.pl For instance, in a reaction with multiple potential products, the pathway with the lowest energy barrier is typically favored, allowing for the prediction of the major product and thus the selectivity of the reaction. bibliotekanauki.pl Machine learning models, often trained on data from quantum mechanical calculations, are also becoming increasingly powerful tools for predicting reaction outcomes and selectivity with high accuracy. rsc.orgnih.gov

In the context of this compound, these predictive models could be applied to understand its behavior as a phosphorylating agent or its degradation pathways, providing valuable information for its application in synthesis or materials science. rsc.org

Conformational Analysis and Intermolecular Interactions

Specific computational studies on the conformational analysis and intermolecular interactions of this compound are not widely documented. Such analyses are essential for understanding its three-dimensional structure and how it interacts with itself and other molecules in the solid state or in solution.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. researchgate.netacs.org For a flexible molecule like this compound, which has ten rotatable bonds, numerous conformations are possible. mdpi.com Computational methods, such as systematic or stochastic conformational searches using molecular mechanics or quantum mechanics, can explore the potential energy surface to find low-energy conformers. researchgate.netfiveable.me The conformation can significantly influence the molecule's physical properties and reactivity.

The study of intermolecular interactions is critical for understanding the structure of molecular crystals and the behavior of the substance in condensed phases. nih.gov Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, such as van der Waals forces and potential weak hydrogen bonds, within a crystal lattice. For this compound, such an analysis would reveal how the molecules pack in the solid state and which interactions are dominant. While TPPP has no strong hydrogen bond donors, weak C-H···O or C-H···π interactions involving the phenyl rings could play a significant role in its crystal packing. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diethyl chlorophosphate |

| Methyl p-nitrophenyl phosphate |

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights (e.g., ³¹P, ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental technique for the structural and mechanistic analysis of tetraphenyl pyrophosphate. This method provides detailed information about the chemical environment of phosphorus, hydrogen, and carbon atoms by analyzing their magnetic properties. huji.ac.il

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly effective for studying organophosphorus compounds like TPPP. The ³¹P NMR spectrum of this compound typically shows a characteristic signal that confirms the pyrophosphate linkage. The chemical shift (δ) of the phosphorus nuclei in TPPP is a key indicator of its electronic environment. Reports have placed the ³¹P NMR chemical shift for this compound in the range of -25.5 ppm to -27.5 ppm. researchgate.net This distinct signal allows for the clear identification of TPPP in reaction mixtures and can be used to monitor its formation or consumption. For instance, in the synthesis of TPPP from diphenyl phosphate (B84403), the progress of the reaction can be tracked by observing the disappearance of the diphenyl phosphate signal and the emergence of the TPPP signal in the ³¹P NMR spectrum. The purity of TPPP can also be assessed using ³¹P NMR. google.com

¹H and ¹³C NMR Spectroscopy: While ³¹P NMR focuses on the phosphorus core, ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide details about the phenyl groups. The ¹H NMR spectrum of TPPP displays complex multiplets in the aromatic region, which are characteristic of the protons on the phenyl rings. researchgate.net The integration of these signals can confirm the ratio of phenyl groups to the pyrophosphate core. Similarly, the ¹³C NMR spectrum reveals a set of signals in the aromatic region (typically 120-150 ppm) corresponding to the various carbon environments within the phenyl rings. nih.govrsc.org The carbon atoms directly bonded to the phosphate oxygen (ipso-carbons) often have a distinct chemical shift and may show coupling to the phosphorus nucleus, which further confirms the structure.

When used together, these NMR techniques provide a comprehensive view of the TPPP molecule, confirming its structural integrity and allowing for the study of its dynamic behavior in solution. google.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for understanding its structure through the analysis of its fragmentation patterns. lookchem.com In a mass spectrometry experiment, TPPP is ionized, and the resulting charged molecules and their fragments are separated by their mass-to-charge ratio (m/z). lookchem.com

The molecular ion peak ([M]⁺) for this compound (C₂₄H₂₀O₇P₂) is expected at an m/z corresponding to its molecular weight of 482.36 g/mol . lookchem.com However, depending on the ionization technique, such as Electrospray Ionization (ESI), the observed molecular ion may be an adduct with a proton ([M+H]⁺) or sodium ([M+Na]⁺).

The fragmentation of the TPPP molecular ion provides significant structural information. Common fragmentation pathways include the cleavage of the pyrophosphate bond (P-O-P) and the loss of phenyl or phenoxy groups. The identification of these fragment ions helps to confirm the structure of the parent molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments, further verifying the compound's identity. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of TPPP is defined by a series of absorption bands corresponding to the stretching and bending vibrations of its bonds. Key vibrational bands for this compound include:

P=O Stretching: A strong absorption band is typically observed in the 1310-1280 cm⁻¹ region, characteristic of the phosphoryl (P=O) group stretching vibration.

P-O-P Asymmetric Stretching: The pyrophosphate linkage produces a strong, characteristic absorption band between 970 cm⁻¹ and 950 cm⁻¹, corresponding to the asymmetric stretching of the P-O-P bridge.

P-O-C (Aryl) Stretching: Vibrations associated with the P-O-C (phenyl) linkages are also present, usually appearing in the 1200-1100 cm⁻¹ range.

Aromatic C-H and C=C Stretching: The phenyl groups show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy offers information that complements IR spectroscopy. researchgate.netnsf.gov The selection rules for Raman scattering differ from those for IR absorption, meaning some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For TPPP, the symmetric vibrations of the molecule are often more prominent in the Raman spectrum. This can be particularly useful for observing the symmetric stretching of the P-O-P bond, which provides a more complete vibrational analysis. mdpi.com

Together, IR and Raman spectroscopy provide a detailed "fingerprint" of the this compound molecule, allowing for its clear identification and the confirmation of key functional groups.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for evaluating the purity of this compound and for monitoring the progress of reactions involving it. These methods separate the components of a mixture based on their differential distribution between a stationary and a mobile phase. bibliotekanauki.pl

High-Performance Liquid Chromatography (HPLC): HPLC is a commonly used technique for the analysis of TPPP. chemicalbook.comresearchgate.net By choosing an appropriate stationary phase (e.g., C18 reverse-phase) and mobile phase, TPPP can be separated from starting materials, byproducts, and degradation products. sielc.com A UV detector is often used, as the phenyl groups in TPPP absorb strongly in the UV region. The retention time of TPPP under specific chromatographic conditions is a characteristic property used for its identification, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination. google.comavantorsciences.com

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic method often used for rapid reaction monitoring. curtin.edu.au A small amount of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separation of TPPP from other components can be seen under UV light or by using a staining reagent. sci-hub.se The relative mobility (Rf value) of TPPP helps in its identification, and the disappearance of starting material spots and the appearance of the TPPP spot can be used to track the reaction's progress.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in its solid state. massey.ac.nz This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data from the diffraction pattern can be used to calculate the positions of the atoms within the crystal lattice, providing a precise and detailed model of the molecular structure. nih.govgrafiati.com

For this compound, a single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. ias.ac.in This information is crucial for understanding the steric and electronic effects that influence the molecule's conformation and reactivity. The crystal structure would provide definitive proof of the pyrophosphate linkage and the spatial arrangement of the four phenyl groups. Additionally, analysis of the crystal packing can offer insights into intermolecular interactions, such as van der Waals forces, that stabilize the crystal lattice. mdpi.com

| Compound Name |

| This compound |

| Diphenyl phosphate |

| Carbon |

| Hydrogen |

| Phosphorus |

| Oxygen |

| Technique | Typical Data/Observations for this compound |

| ³¹P NMR | Chemical shift (δ) ≈ -25.5 to -27.5 ppm researchgate.net |

| ¹H NMR | Complex multiplets in the aromatic region researchgate.net |

| ¹³C NMR | Signals in the aromatic region (≈ 120 - 150 ppm) nih.govrsc.org |

| Mass Spectrometry | Molecular Ion ([M]⁺) expected at m/z ≈ 482.36; observation of adducts (e.g., [M+H]⁺, [M+Na]⁺) and fragment ions lookchem.com |

| Infrared (IR) Spectroscopy | P=O stretch: ≈ 1310-1280 cm⁻¹; P-O-P stretch: ≈ 970-950 cm⁻¹ |

| HPLC | Characteristic retention time with UV detection google.comchemicalbook.comresearchgate.netsielc.comavantorsciences.com |

| TLC | Characteristic Rf value on a given stationary phase and mobile phase curtin.edu.ausci-hub.se |

| X-ray Crystallography | Provides precise bond lengths, bond angles, and solid-state conformation massey.ac.nznih.govgrafiati.comias.ac.inmdpi.com |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural purity of Tetraphenyl pyrophosphate?

- Methodological Answer : Use X-ray crystallography to resolve molecular geometry, as demonstrated for structurally similar tetraphenyl compounds (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) . Complement with NMR spectroscopy (e.g., P NMR for phosphorus environments) and mass spectrometry to confirm molecular weight and purity. Cross-reference with CAS registry data (e.g., CAS No. 68937-40-6 for related phosphates) to validate synthetic outcomes .

Q. How can researchers assess the thermal stability of this compound during experimental handling?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to quantify decomposition temperatures. Compare results with structurally analogous organophosphates (e.g., triphenyl phosphate, CAS 115-86-6), which exhibit thermal decomposition profiles between 200–360°C .

Q. What in vitro models are suitable for preliminary neurotoxicity screening?

- Methodological Answer : Employ acetylcholinesterase inhibition assays and neurite outgrowth assays in SH-SY5Y cell lines, extrapolating from triphenyl phosphate (TPP) studies. TPP has shown delayed neuropathic effects in animal models, suggesting similar endpoints for this compound .

Advanced Research Questions

Q. What computational methods predict the electronic excited states of this compound derivatives?

- Methodological Answer : Apply multi-reference perturbation theory (MRPT) , such as generalized multi-configuration quasi-degenerate perturbation theory (GMCQDPT), to model multi-configurational excited states. This approach successfully resolved inverted and states in tetraphenylpyrene derivatives, which are critical for fluorescence and absorption properties .

Q. How can environmental fate models account for this compound’s persistence in aquatic systems?

- Methodological Answer : Integrate quantitative structure-activity relationship (QSAR) models with biodegradation data from EPA frameworks for organophosphates. For example, use log (octanol-water partition coefficient) and hydrolysis rates from triphenyl phosphate to estimate bioaccumulation potential and half-lives in water .

Q. What strategies resolve contradictions in reported toxicity data for organophosphate analogs?

- Methodological Answer : Conduct systematic reviews with strict inclusion/exclusion criteria, as outlined in EPA risk evaluations. Prioritize peer-reviewed studies over gray literature, and use decision logic trees to reconcile discrepancies in endpoints (e.g., cholinesterase inhibition vs. oxidative stress) .

Q. How does this compound interact with pyrophosphate-dependent enzymatic pathways?

- Methodological Answer : Investigate inhibition/activation kinetics using enzymatic assays with pyrophosphatases or synthases (e.g., geranylgeranyl pyrophosphate synthase). For example, monitor activity changes via fluorescence quenching or HPLC-based substrate depletion, as applied in terpene biosynthesis studies .

Data and Methodological Considerations

-

Key Physicochemical Properties :

Property Value (Analogous Compounds) Source Melting Point 22–24°C (triphenyl phosphite) Log ~4.5–5.2 (organophosphates) Thermal Decomposition 200–360°C (triphenyl phosphate) -

Critical Literature Gaps :

- Limited crystallographic data for this compound itself; extrapolate from tetraphenyl furan/pyrene derivatives .

- Environmental persistence data relies on analogs like triphenyl phosphate, necessitating targeted degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.